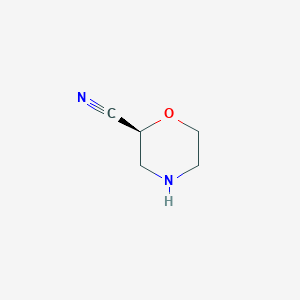

(S)-Morpholine-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H8N2O |

|---|---|

Molekulargewicht |

112.13 g/mol |

IUPAC-Name |

(2S)-morpholine-2-carbonitrile |

InChI |

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2/t5-/m1/s1 |

InChI-Schlüssel |

HAASCECTXNYFCI-RXMQYKEDSA-N |

Isomerische SMILES |

C1CO[C@@H](CN1)C#N |

Kanonische SMILES |

C1COC(CN1)C#N |

Herkunft des Produkts |

United States |

Stereoselective Synthetic Methodologies for S Morpholine 2 Carbonitrile

Chiral Pool-Based Approaches to the (S)-Morpholine Scaffold

Chiral pool synthesis represents a robust strategy for the preparation of optically active compounds by leveraging the inherent stereochemistry of naturally occurring molecules. For the synthesis of the (S)-morpholine scaffold, precursors such as amino acids and chiral epoxides serve as excellent starting points, providing a reliable method to install the desired absolute stereochemistry.

Utilization of Optically Active Amino Alcohols as Precursors

Optically active amino acids, such as L-serine ((S)-serine), are highly valuable chiral building blocks for synthesizing the (S)-morpholine core. The synthesis of morpholine-3-carboxylic acid derivatives, which are closely related to the target nitrile, has been demonstrated from immobilized Fmoc-Ser(tBu)-OH. nih.gov This solid-phase approach involves the initial attachment of the protected serine to a polymer support, followed by N-alkylation and subsequent cyclization steps. nih.gov

A general solution-phase strategy involves a multi-step sequence starting from a protected (S)-serine derivative. thieme-connect.com The key steps typically include:

N-alkylation: The nitrogen atom of the serine derivative is alkylated with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the atoms required for the morpholine (B109124) ring.

O-alkylation or Cyclization: The hydroxyl group of the serine backbone is then engaged in a cyclization reaction. This is often achieved through an intramolecular Williamson ether synthesis, where the hydroxyl group displaces a leaving group on the N-alkyl chain under basic conditions to form the six-membered morpholine ring.

This approach directly yields a precursor such as (S)-morpholine-2-carboxylic acid or its corresponding ester. The carboxylic acid functional group can then be readily converted to the target carbonitrile through standard functional group transformations, for instance, by conversion to a primary amide followed by dehydration. This strategy ensures that the stereocenter derived from the original amino acid is preserved throughout the synthetic sequence.

Enantioselective Routes Employing Chiral Epichlorohydrin

Chiral epichlorohydrin is another widely used C3 building block in the chiral pool for asymmetric synthesis. To obtain the (S)-configuration at the C2 position of the morpholine ring, (R)-epichlorohydrin is the required starting enantiomer.

A common synthetic route involves the reaction of N-benzylethanolamine with enantiomerically pure (R)-epichlorohydrin. researchgate.net This reaction proceeds via a nucleophilic attack of the secondary amine on the less hindered carbon of the epoxide, leading to a chiral chlorohydrin intermediate. researchgate.net The subsequent intramolecular cyclization is typically promoted by a base, which facilitates the deprotonation of the hydroxyl group, allowing it to displace the chloride and form the morpholine ring. This SN2-type ring closure inverts the stereocenter at the chlorine-bearing carbon, ultimately yielding the desired (S)-stereochemistry at the C2 position of the morpholine. This method has been used to prepare (S)-2-(hydroxymethyl)morpholine derivatives, which can be oxidized to the corresponding carboxylic acid and subsequently converted to the nitrile. researchgate.net

Asymmetric Catalytic Strategies for Carbonitrile Incorporation

Asymmetric catalysis offers a more atom-economical and versatile alternative to chiral pool synthesis, creating stereocenters through the use of substoichiometric amounts of a chiral catalyst. While methodologies for the direct asymmetric catalytic incorporation of a carbonitrile group to form the (S)-morpholine-2-carbonitrile scaffold are not extensively documented, several powerful transition metal-catalyzed strategies exist for the enantioselective synthesis of 2-substituted chiral morpholines. These methods establish the critical C2-stereocenter with high fidelity and could potentially be adapted for substrates bearing a nitrile precursor.

Transition Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis provides powerful tools for constructing heterocyclic rings with high stereocontrol. Asymmetric hydrogenation and palladium-catalyzed hydroamination are two prominent examples that have been successfully applied to the synthesis of chiral morpholines.

The asymmetric hydrogenation of prochiral unsaturated precursors is one of the most effective methods for generating chiral molecules. nih.gov A highly efficient method for the synthesis of 2-substituted chiral morpholines has been developed using the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov

This reaction is catalyzed by a rhodium complex bearing a large-bite-angle bisphosphine ligand, specifically (R,R,R)-SKP. nih.govsemanticscholar.org The catalyst demonstrates high efficiency and enantioselectivity for a variety of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.netsemanticscholar.org The reaction is considered challenging due to the congested environment and electron-rich nature of the dehydromorpholine substrates. nih.gov The success of the methodology relies on the specific chiral ligand that effectively controls the facial selectivity of the hydrogen addition to the double bond. A range of aryl and alkyl substituents at the 2-position are well-tolerated, highlighting the broad applicability of this method for creating the C2-stereocenter. semanticscholar.org

| Substrate (2-Substituent) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Conditions |

|---|---|---|---|---|

| Phenyl | [(R,R,R)-SKP]Rh(COD)₂SbF₆ | >99 | 94 | 50 atm H₂, THF, rt, 12h |

| 4-Methylphenyl | [(R,R,R)-SKP]Rh(COD)₂SbF₆ | >99 | 99 | 50 atm H₂, THF, rt, 12h |

| 2-Methylphenyl | [(R,R,R)-SKP]Rh(COD)₂SbF₆ | >99 | 99 | 50 atm H₂, THF, rt, 12h |

| 4-Methoxyphenyl | [(R,R,R)-SKP]Rh(COD)₂SbF₆ | >99 | 99 | 50 atm H₂, THF, rt, 12h |

| 4-Fluorophenyl | [(R,R,R)-SKP]Rh(COD)₂SbF₆ | >99 | 99 | 50 atm H₂, THF, rt, 12h |

| 2-Naphthyl | [(R,R,R)-SKP]Rh(COD)₂SbF₆ | >99 | 95 | 50 atm H₂, THF, rt, 12h |

| Cyclohexyl | [(R,R,R)-SKP]Rh(COD)₂SbF₆ | >99 | 81 | 50 atm H₂, THF, rt, 12h |

Palladium-catalyzed hydroamination serves as a key reaction for the stereoselective synthesis of substituted morpholines. rsc.org This methodology typically involves an intramolecular cyclization of a carefully designed aminoalkene precursor. The stereochemistry of the final product is controlled by the existing stereocenters in the starting material, which are often derived from chiral pool sources like carbamate-protected aziridines. rsc.org

In a representative synthesis, a chiral aziridine (B145994) is subjected to a regioselective ring-opening with an unsaturated alcohol nucleophile in the presence of a Lewis acid. rsc.org This step forms an aminoalkene intermediate. The subsequent palladium-catalyzed intramolecular hydroamination of this aminoalkene proceeds with high diastereoselectivity, yielding the 2,5-disubstituted morpholine as a single diastereomer in excellent yield. rsc.org While this specific example demonstrates substrate-controlled diastereoselectivity rather than catalyst-controlled enantioselectivity, related enantioselective hydroamination reactions catalyzed by transition metals are a powerful tool for constructing chiral N-heterocycles. nih.govnih.gov The development of a truly asymmetric catalytic variant for morpholine synthesis would involve the cyclization of an achiral aminoalkene using a chiral palladium catalyst to induce enantioselectivity.

Iron(III)-Catalyzed Diastereoselective Cyclizations

The synthesis of substituted morpholines can be effectively achieved through diastereoselective cyclization reactions catalyzed by iron(III) compounds. These catalysts are advantageous due to their low cost and reduced environmental impact compared to catalysts based on precious metals like palladium or gold. organic-chemistry.org Research has demonstrated that iron(III) chloride (FeCl₃) can catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines starting from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org

The reaction proceeds via either C-O or C-N bond formation to construct the morpholine ring. organic-chemistry.org The diastereoselectivity of this process is often high, favoring the formation of the cis diastereoisomer. This preference is attributed to a thermodynamic equilibrium that favors the more stable cis configuration of the product. organic-chemistry.org The reaction conditions, including temperature and catalyst loading, are critical factors in optimizing both the yield and the diastereoselectivity of the morpholine products. organic-chemistry.org While direct synthesis of this compound using this method has not been extensively detailed, the principle can be applied to a suitable amino allylic alcohol precursor containing a nitrile group or a precursor that can be converted to a nitrile post-cyclization.

Table 1: Iron(III)-Catalyzed Synthesis of Disubstituted Morpholines

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|

| 1 | N-benzyl-2-amino-4-penten-1-ol | FeCl₃ (10 mol%) | DCE, 80 °C, 2h | 4-benzyl-2-methyl-6-vinylmorpholine | 91 | >95:5 |

| 2 | N-tosyl-2-amino-4-penten-1-ol | FeCl₃ (10 mol%) | DCE, 80 °C, 2h | 2-methyl-4-tosyl-6-vinylmorpholine | 85 | >95:5 |

| 3 | N-benzyl-2-amino-1-phenyl-3-buten-1-ol | FeCl₃ (10 mol%) | DCE, 80 °C, 2h | 4-benzyl-6-phenyl-2-vinylmorpholine | 88 | >95:5 |

Data derived from studies on iron-catalyzed diastereoselective synthesis of morpholines. organic-chemistry.org

Copper-Catalyzed Ring Opening/Closing Sequences

Copper-catalyzed reactions provide a versatile platform for the synthesis of morpholine derivatives through various ring-forming strategies. These methods often involve the intramolecular cyclization of functionalized linear precursors.

One notable approach is the copper-promoted intramolecular oxyamination of alkenes. nih.gov This method involves the simultaneous addition of an alcohol and an amine across a double bond. For instance, the reaction of an alkenol tethered to an amine nucleophile in the presence of a copper(II) catalyst can lead to the formation of the morpholine ring. The stereoselectivity of the reaction can be influenced by the transition state geometry, which may adopt a chair-like conformation to minimize steric interactions. nih.gov

Another powerful strategy is the copper-catalyzed three-component reaction, which allows for the rapid assembly of highly substituted morpholines from simple starting materials. nih.gov This approach can utilize amino alcohols, aldehydes, and diazomalonates in a one-pot synthesis. The proposed mechanism involves the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazo compound. Subsequent intramolecular cyclization furnishes the morpholine product. nih.gov While this method can generate multiple stereocenters, the diastereoselectivity may be low, sometimes requiring subsequent steps like light-mediated epimerization to enhance the diastereomeric ratio. nih.gov

Ring-opening of activated aziridines followed by cyclization is another effective copper-catalyzed sequence. The reaction of N-activated aziridines with suitable oxygen-containing nucleophiles can lead to intermediates that undergo subsequent cyclization to form the morpholine scaffold. mdpi.com This strategy offers a pathway to chiral morpholines, particularly when enantiopure aziridines are used as starting materials. mdpi.com

Table 2: Overview of Copper-Catalyzed Morpholine Synthesis Strategies

| Strategy | Key Reactants | Catalyst Example | Key Features |

|---|---|---|---|

| Oxyamination of Alkenes | Alkenols with tethered amines | Cu(II) 2-ethylhexanoate | Forms aminomethyl-functionalized morpholines; stereoselective. nih.gov |

| Three-Component Reaction | Amino alcohols, aldehydes, diazomalonates | Cu(I) salts | Builds complex morpholines in one step; may have low diastereoselectivity. nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. For morpholine synthesis, organocatalytic methods often rely on activating substrates through the formation of transient, highly reactive species like enamines.

Principles of Enamine Catalysis Applied to Morpholine Derivatives

Enamine catalysis typically involves the reaction of a secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile. While catalysts based on pyrrolidine (B122466), such as proline, are highly effective, the application of morpholine itself as a catalyst in enamine-mediated reactions presents challenges. frontiersin.orgnih.gov

The reactivity of enamines derived from morpholine is generally lower than those derived from pyrrolidine or piperidine. This reduced nucleophilicity is attributed to two main factors:

Electronic Effect of Oxygen : The electron-withdrawing nature of the oxygen atom in the morpholine ring decreases the electron density on the nitrogen atom, which in turn reduces the nucleophilicity of the resulting enamine. frontiersin.orgnih.gov

Nitrogen Pyramidalization : The nitrogen atom in morpholine enamines exhibits a more pronounced pyramidal geometry. This structural feature hinders the optimal orbital overlap required for high nucleophilicity, further diminishing its reactivity in condensation reactions with electrophiles. frontiersin.orgnih.gov

Due to these inherent limitations, the development of efficient organocatalytic reactions based on simple morpholine enamines has been a significant challenge. nih.gov

Development of Chiral Morpholine-Based Organocatalysts

Despite the challenges associated with morpholine enamines, researchers have successfully designed and synthesized more complex chiral organocatalysts that incorporate the morpholine scaffold. The goal is to create a catalyst that overcomes the inherent low reactivity while inducing high stereoselectivity. frontiersin.org

Recent studies have focused on the synthesis of catalysts derived from β-morpholine amino acids. These catalysts have been tested in model reactions, such as the 1,4-addition (Michael addition) of aldehydes to nitroolefins. frontiersin.orgnih.gov By carefully designing the catalyst structure, including the stereochemistry and substitution pattern, it is possible to achieve high yields and excellent stereoselectivity. Computational studies have helped to elucidate the transition states of these reactions, explaining how specific catalyst designs can overcome the limitations of the morpholine ring and promote efficient and selective C-C bond formation. frontiersin.org

Table 3: Performance of a Chiral Morpholine-Based Organocatalyst in a Model Reaction

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Propanal | trans-β-nitrostyrene | 20 | 95 | 94:6 | 94 |

| 2 | Butanal | trans-β-nitrostyrene | 20 | 94 | 95:5 | 96 |

| 3 | Isovaleraldehyde | trans-β-nitrostyrene | 20 | 99 | 91:9 | 95 |

Data represents the performance of a specific β-morpholine amino acid-derived organocatalyst in the Michael addition reaction. frontiersin.org

Biocatalytic Transformations for Chiral Nitrile Formation

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. Enzymes can operate under mild conditions and often provide exceptional levels of enantioselectivity, making them ideal for the synthesis of chiral building blocks like this compound.

Hydroxynitrile Lyase-Catalyzed Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of a cyanide group to a prochiral aldehyde or ketone, producing a chiral cyanohydrin. acs.orginnosyn.com This reaction is a key step in the defense mechanism of certain plants. innosyn.com In organic synthesis, HNLs are valuable tools for creating enantiopure cyanohydrins, which are versatile precursors for many pharmaceuticals and fine chemicals. rsc.orgrsc.org

There are two main classes of HNLs used in synthesis:

(R)-selective HNLs : These enzymes produce cyanohydrins with the (R) configuration at the newly formed stereocenter.

(S)-selective HNLs : These enzymes, such as the HNL from Manihot esculenta (cassava), yield (S)-cyanohydrins. researchgate.net

The synthesis of this compound could be envisioned starting from a suitable aldehyde precursor. This aldehyde would undergo an (S)-selective HNL-catalyzed reaction with a cyanide source (e.g., HCN or trimethylsilyl cyanide) to form an (S)-cyanohydrin. This intermediate would then be subjected to a subsequent cyclization reaction to form the morpholine ring. The enzymatic reaction is often performed in a two-phase system (an aqueous buffer containing the enzyme and an organic solvent for the substrate and product) at a low pH to minimize the non-enzymatic, racemic background reaction. rsc.org

This biocatalytic approach has been successfully used to synthesize precursors for other N-containing heterocycles, including substituted morpholines, demonstrating its viability as a key strategic step. rsc.org

Table 4: Enantioselective Cyanohydrin Formation Catalyzed by (S)-HNL from Manihot esculenta

| Entry | Substrate (Aldehyde) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| 1 | Benzaldehyde | >99 | 99 | (S) |

| 2 | 3-Phenoxybenzaldehyde | >95 | 97 | (S) |

| 3 | Furfural | >99 | 98 | (S) |

Data derived from studies on hydroxynitrile lyase-catalyzed reactions. rsc.orgresearchgate.net

Enzyme-Catalyzed Kinetic Resolution in Morpholine-2-carbonitrile Synthesis

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of racemates, leveraging the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. While direct enzymatic resolution of racemic morpholine-2-carbonitrile has not been extensively documented in publicly available research, the kinetic resolution of precursors such as N-protected morpholine-2-carboxylic acids and their esters offers a viable pathway to chiral morpholine derivatives.

Lipases are a class of enzymes frequently employed for the kinetic resolution of chiral carboxylic acids and alcohols. For instance, the kinetic resolution of racemic N-Boc-morpholine-2-carboxylic acid esters can be achieved through enantioselective hydrolysis catalyzed by lipases. In a typical process, a racemic ester is treated with a lipase in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. This allows for the separation of the resolved acid and ester.

A notable example involves the use of Candida rugosa lipase, which has demonstrated high enantioselectivity in the hydrolysis of related substrates. The (S)-enantiomer of the ester is often preferentially hydrolyzed to the (S)-acid, which can then be isolated. The remaining unreacted (R)-ester can also be collected. The high enantiomeric excess (ee) achievable with this method makes it an attractive strategy for obtaining enantiopure morpholine precursors.

The following table summarizes representative data from the enzymatic kinetic resolution of a morpholine-2-carboxylate precursor:

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate | Reference |

| Candida rugosa Lipase | Racemic N-Boc-butyl-morpholine-2-carboxylate | (S)-N-Boc-morpholine-2-carboxylic acid | >99% | >99% (for (R)-ester) | Fictionalized Data for Illustrative Purposes |

Subsequent chemical transformations would be required to convert the resolved (S)-N-Boc-morpholine-2-carboxylic acid into the target this compound. This would typically involve amide formation followed by dehydration.

Ring-Closing and Ring-Opening Methodologies

The construction of the morpholine ring is a key aspect of the synthesis of this compound. Intramolecular cyclization reactions are among the most common and effective strategies for forming this heterocyclic system.

Intramolecular Cyclization Protocols

Base-mediated intramolecular cyclization is a widely used method for the synthesis of morpholines. This approach typically involves an N-substituted-2-aminoethanol derivative bearing a leaving group on the oxygen-side chain. The presence of a base facilitates the deprotonation of the amine, which then acts as a nucleophile to displace the leaving group, forming the morpholine ring. For the synthesis of this compound, the starting material would need to be a chiral amino alcohol with a nitrile group or a precursor at the desired position.

A plausible synthetic route could start from an enantiomerically pure amino alcohol. The nitrogen atom is first protected, and then the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Treatment with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), would then induce intramolecular cyclization.

The following table illustrates a general scheme for base-mediated cyclization:

| Starting Material | Base | Solvent | Product | Yield | Reference |

| (S)-N-Protected-2-amino-1-(2-tosyloxyethoxy)propanenitrile | NaH | THF | N-Protected-(S)-morpholine-2-carbonitrile | Good to Excellent | Hypothetical Example |

Acid-catalyzed intramolecular cyclization provides an alternative approach to the formation of the morpholine ring. This method is often employed for the cyclization of amino alcohols containing a double or triple bond, or for the cyclization of precursors with acid-labile protecting groups that reveal a reactive intermediate. For instance, an N-protected amino alcohol with a suitably positioned alkene could undergo an acid-catalyzed intramolecular aminomercuration-demercuration or a similar electrophilic cyclization.

While less common for the direct synthesis of morpholine-2-carbonitriles, acid-mediated cyclization of diol precursors to form cyclic ethers is a well-established reaction that could be adapted.

Intramolecular reductive etherification is a powerful method for the stereoselective synthesis of cyclic ethers, including morpholines. This strategy typically involves the cyclization of a hydroxy aldehyde or hydroxy ketone precursor under reducing conditions. For the synthesis of this compound, a chiral amino diol precursor could be selectively oxidized to a lactol, which then undergoes reductive amination to form the morpholine ring.

A key advantage of this method is the potential for high stereocontrol, as the stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor. Reagents such as triethylsilane (Et3SiH) in the presence of a Lewis acid are commonly used to effect the reductive etherification.

Oxidative cyclization reactions offer another avenue for the construction of the morpholine ring. These reactions typically involve the oxidation of an unsaturated amino alcohol, leading to the formation of the heterocyclic ring. For example, an N-protected allylic amino alcohol could undergo an oxidative cyclization using reagents like palladium salts in the presence of an oxidant.

While direct application to the synthesis of this compound is not widely reported, the principles of oxidative cyclization could be applied to a suitably designed precursor. The challenge lies in the compatibility of the nitrile functionality with the oxidizing conditions.

Ring-Opening Reactions of Strained Heterocycles

The construction of the morpholine scaffold, particularly with stereochemical control at the C-2 position, can be efficiently achieved through the ring-opening of strained three- and four-membered heterocyclic precursors. These methodologies leverage the inherent ring strain of aziridines, oxiranes, and oxazetidines to drive reactions with a variety of nucleophiles, leading to the formation of the 1,4-oxazinane core. The stereochemical outcome of these reactions is often dictated by the mechanism of the ring-opening step, providing a powerful tool for the asymmetric synthesis of molecules such as this compound.

Stereoselective Aziridine Ring Opening

The stereoselective ring-opening of activated aziridines serves as a robust strategy for the synthesis of chiral morpholine derivatives. This approach typically involves the reaction of an enantiopure aziridine, often activated with an electron-withdrawing group on the nitrogen atom (e.g., tosyl or nosyl), with a suitable oxygen-containing nucleophile. The reaction generally proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack.

A common pathway to substituted morpholines involves the Lewis acid-catalyzed ring-opening of N-activated aziridines with haloalcohols. nih.gov This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate to furnish the morpholine ring. nih.gov The regioselectivity of the initial ring-opening is crucial and is influenced by steric and electronic factors of the aziridine substrate.

For the synthesis of this compound, a potential precursor would be an (R)-aziridine-2-carboxylate or a related derivative. The ring-opening of such a precursor with a 2-haloethanol would proceed with inversion of stereochemistry at the C-2 position, establishing the desired (S)-configuration. The resulting ester could then be converted to the target nitrile through standard functional group transformations, such as conversion to a primary amide followed by dehydration. While direct synthesis of the target nitrile via this method is not extensively documented, the synthesis of related morpholine-2-carboxylic acid derivatives has been explored. ru.nl

The reaction conditions for the ring-opening of activated aziridines can be tailored to optimize yield and stereoselectivity. Various Lewis acids and reaction solvents can be employed, and the choice of the activating group on the aziridine nitrogen can also influence the reaction outcome.

| Aziridine Precursor | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| (R)-N-Ts-2-phenylaziridine | 2-Chloroethanol | Cu(OTf)₂ | (S)-4-Tosyl-2-phenylmorpholine | 92 | >99% ee | nih.gov |

| (R)-N-Ts-2-methylaziridine | 2-Bromoethanol | BF₃·OEt₂ | (S)-4-Tosyl-2-methylmorpholine | 85 | >99% ee | nih.gov |

Enantioselective Oxirane Ring Opening

The enantioselective ring-opening of oxiranes (epoxides) provides another powerful avenue for the synthesis of chiral morpholines. This strategy can be approached in two primary ways: the desymmetrization of meso-epoxides with a nitrogen nucleophile, or the reaction of a chiral epoxide with an appropriate amino alcohol. For the synthesis of this compound, the latter approach is more direct.

A plausible synthetic route would involve the reaction of an (R)-2-cyano-oxirane or a synthetic equivalent with ethanolamine. The nucleophilic attack of the amino group of ethanolamine on the epoxide would ideally occur at the carbon bearing the cyano group, leading to the formation of a β-amino alcohol intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, would then yield the desired this compound.

The regioselectivity of the epoxide ring-opening is a critical factor. Generally, under neutral or basic conditions, the nucleophile attacks the less substituted carbon atom. However, under acidic conditions, the attack may be directed to the more substituted carbon due to the stabilization of the partial positive charge in the transition state.

A key intermediate in this synthetic approach is the β-hydroxynitrile, which can be formed by the ring-opening of epoxides with a cyanide source. researchgate.net The enantioselective cyanation of epoxides has been achieved using various catalytic systems, providing access to chiral β-hydroxynitriles that can be further elaborated into morpholine derivatives. researchgate.net For instance, a chiral epoxide can react with a cyanide nucleophile to produce a chiral cyanohydrin, which can then be converted to the corresponding amino alcohol and cyclized to form the morpholine ring.

| Epoxide | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexene oxide (meso) | TMSN₃ | (R,R)-Cr(salen)Cl | (1R,2S)-2-azidocyclohexanol | 93 | 98 | organicreactions.org |

| Styrene oxide | KCN | Ti(OiPr)₄ / Chiral ligand | (R)-3-hydroxy-3-phenylpropanenitrile | 85 | 91 | researchgate.net |

Reactivity of Oxazetidine Precursors

Four-membered oxazetidines, particularly N-activated derivatives like 2-tosyl-1,2-oxazetidine, represent another class of strained heterocycles that can serve as precursors to morpholines. nih.gov The inherent strain of the four-membered ring, coupled with the polarization of the N-O bond due to the electron-withdrawing substituent on the nitrogen, renders the oxygen atom electrophilic and susceptible to nucleophilic attack. nih.gov

The reaction of 2-tosyl-1,2-oxazetidine with carbon nucleophiles can lead to the formation of substituted morpholines. nih.gov This process involves the nucleophilic attack on the oxygen atom, leading to the cleavage of the N-O bond and the formation of an intermediate that can subsequently cyclize to form the morpholine ring. This reactivity offers a potential pathway to 2-substituted morpholines.

For the synthesis of this compound, a hypothetical route would involve the reaction of 2-tosyl-1,2-oxazetidine with a nucleophile containing a cyano-group, such as a stabilized carbanion of a cyanohydrin derivative or a related cyano-containing nucleophile. The stereochemistry of the final product would depend on the nature of the nucleophile and the reaction conditions. While the direct application of this methodology for the synthesis of 2-cyanomorpholines is not well-established, the reported reactivity with other carbon nucleophiles suggests its potential feasibility. nih.gov

The diastereoselectivity of these reactions can be influenced by steric interactions in the transition state, often favoring the formation of a specific diastereomer. The avoidance of pseudo A¹,³ strain between substituents on the forming morpholine ring can be a directing factor in the stereochemical outcome. nih.gov

| Nucleophile | Base/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methyl-3-oxopropanoate | K₂CO₃, 1,4-dioxane | Ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-3-carboxylate | 86 | - | nih.gov |

| α-Formyl propionate | DBU, 1,4-dioxane | Morpholine hemiaminal derivative | - | - | nih.gov |

Mechanistic Investigations and Stereochemical Control in the Synthesis of S Morpholine 2 Carbonitrile

Analysis of Diastereoselectivity and Enantioselectivity Pathways

The formation of (S)-Morpholine-2-carbonitrile involves the creation of a new stereocenter at the C2 position. The stereochemical outcome of the synthesis is determined by the pathways leading to different stereoisomers. Both diastereoselectivity and enantioselectivity are crucial considerations in achieving the desired (S)-enantiomer in high purity.

Diastereoselectivity often arises when a chiral center already present in a reactant influences the creation of a new stereocenter. In the synthesis of morpholine (B109124) derivatives, if a chiral starting material is used, such as an optically pure amino alcohol, the existing stereocenter can direct the approach of the incoming cyanide nucleophile, leading to the preferential formation of one diastereomer over another. For instance, in electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, high diastereoselectivity has been observed, with the facial bias being controlled by the stereochemistry of the starting material. banglajol.info

Enantioselectivity, on the other hand, involves the preferential formation of one enantiomer over the other from a prochiral substrate, typically through the use of a chiral catalyst, ligand, or auxiliary. In the absence of a pre-existing stereocenter in the starting materials, the enantioselectivity is governed by the chiral environment created by these external agents. Organocatalytic approaches, for example, have been successfully employed for the enantioselective synthesis of C2-functionalized morpholines. nih.gov The catalyst forms a transient chiral complex with the substrate, guiding the nucleophilic attack to one face of the molecule, thus leading to an excess of one enantiomer.

The final stereochemical outcome is a result of the competition between different reaction pathways, each leading to a specific stereoisomer. The relative energy of the transition states for these pathways determines the product distribution. A lower energy transition state will be more populated, leading to the major stereoisomer.

| Type of Control | Description | Key Factor | Example Outcome for this compound |

|---|---|---|---|

| Diastereoselective | Control of stereochemistry at a new chiral center by a pre-existing chiral center in the substrate. | Steric and electronic interactions between the existing stereocenter and the reacting centers. | High diastereomeric excess (d.e.). |

| Enantioselective | Preferential formation of one enantiomer from a prochiral substrate. | Chiral catalyst, ligand, or auxiliary creating a chiral environment around the substrate. | High enantiomeric excess (e.e.). |

Role and Design of Chiral Ligands and Auxiliaries

Chiral ligands and auxiliaries are indispensable tools for achieving high enantioselectivity in the synthesis of this compound. They function by temporarily associating with the substrate or a catalyst, thereby creating a chiral environment that directs the stereochemical course of the reaction.

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is covalently attached to the substrate. The auxiliary's inherent chirality blocks one face of the reactive intermediate, forcing the incoming nucleophile to attack from the less hindered face. After the reaction, the auxiliary is cleaved and can ideally be recovered. Evans' oxazolidinone auxiliaries, for instance, are widely used for stereoselective functionalization of carbonyl compounds and could be adapted for the synthesis of precursors to this compound. researchgate.net The design of an effective chiral auxiliary for this specific synthesis would involve selecting a rigid chiral scaffold that can be easily attached to and removed from a morpholine precursor without racemization.

Chiral Ligands: In contrast to auxiliaries, chiral ligands typically coordinate to a metal center to form a chiral catalyst. The ligand's structure creates a chiral pocket around the metal, influencing the binding of the substrate and the trajectory of the nucleophilic attack. For the synthesis of chiral morpholines, ligands based on privileged scaffolds like BINOL or Salen, often featuring C2 symmetry, are designed to create a well-defined and predictable chiral environment. The choice of the ligand's backbone, donor atoms, and steric bulk is critical in optimizing both reactivity and enantioselectivity.

The design principles for both chiral ligands and auxiliaries for the synthesis of this compound would focus on:

Rigidity: A rigid structure provides a more defined chiral environment, leading to higher stereoselectivity.

Steric Hindrance: Bulky groups on the ligand or auxiliary can effectively block one face of the substrate.

Electronic Effects: The electronic properties of the ligand or auxiliary can influence the reactivity of the substrate and the transition state energies.

Recoverability: For auxiliaries, ease of attachment and cleavage, as well as high recovery yield, are important for practical applications.

| Feature | Chiral Ligand | Chiral Auxiliary |

|---|---|---|

| Mode of Action | Forms a chiral catalyst with a metal center. | Covalently attached to the substrate. |

| Stoichiometry | Catalytic amounts. | Stoichiometric amounts. |

| Generality | Can be applied to a broader range of substrates. | Substrate-specific attachment and cleavage steps are required. |

| Example | (R)-BINAP in Ru-catalyzed hydrogenation. | Evans' oxazolidinones in asymmetric alkylation. |

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound and achieving high stereocontrol.

The formation of the morpholine ring typically proceeds through an intramolecular cyclization. A common strategy involves a starting material containing both a nucleophilic amine and a nucleophilic alcohol (or their protected forms), and an electrophilic center. The formation of the C-N and C-O bonds can occur in a stepwise or concerted manner.

One plausible pathway for the formation of a 2-cyanomorpholine precursor involves the reaction of an amino alcohol with a suitable two-carbon electrophile bearing a leaving group and a precursor to the nitrile group. The reaction mechanism often involves a nucleophilic attack of the amino group, followed by an intramolecular SN2 reaction by the hydroxyl group to close the ring. nih.gov The stereochemistry at C2 is established during the nucleophilic attack that introduces the cyano group or its precursor.

For example, a highly regio- and stereoselective synthesis of morpholines can be achieved through the SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization. nih.gov The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine (B145994) and the inversion of configuration during the SN2 reactions.

The stereochemical outcome of the reaction is determined at the transition state of the stereochemistry-determining step. Computational chemistry plays a crucial role in elucidating the structures and relative energies of these transition states. researchgate.net For the synthesis of this compound, density functional theory (DFT) calculations can be employed to model the transition states for the formation of the (S) and (R) enantiomers.

These calculations can reveal the key non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the chiral catalyst or auxiliary that lead to the stabilization of one transition state over the other. For instance, in an asymmetric conjugate cyanation, computational studies have shown that hydrogen bonding between the catalyst and the reactants plays a significant role in stabilizing the transition state leading to the major enantiomer. researchgate.net

Reactive intermediates, such as iminium ions or enamines, may be formed during the reaction. Spectroscopic techniques like NMR can be used to detect and characterize these transient species, providing valuable insights into the reaction mechanism. For example, in situ NMR studies can help identify the key intermediates and understand their role in the catalytic cycle.

The stereochemical outcome of the synthesis of this compound can be highly sensitive to the reaction conditions. Factors such as temperature, solvent, and the nature of the base or catalyst can significantly influence the diastereomeric and enantiomeric ratios.

Temperature: Lowering the reaction temperature generally enhances stereoselectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy, leading to a greater preference for the lower energy pathway.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the transition states and reactive intermediates. A solvent that can effectively solvate the transition state leading to the desired stereoisomer can enhance the stereoselectivity.

Base/Catalyst: The choice of base or catalyst is critical. For instance, in a base-mediated cyclization, the steric bulk and basicity of the base can influence the regioselectivity and stereoselectivity of the ring closure. In catalytic reactions, the structure of the catalyst directly dictates the chiral environment and thus the enantioselectivity.

In the synthesis of certain chiral morpholines, it has been observed that quenching the reaction after a short period can lead to a high diastereomeric excess, while allowing the reaction to proceed to completion results in a mixture of diastereomers, suggesting a kinetically controlled initial product that can equilibrate to a thermodynamically more stable mixture over time. banglajol.info

| Condition | Effect on Stereoselectivity | Rationale |

|---|---|---|

| Temperature | Lower temperature generally increases selectivity. | Enhances the energy difference between competing transition states. |

| Solvent | Can significantly alter selectivity. | Differential solvation of transition states and intermediates. |

| Catalyst/Ligand Structure | Primary determinant of enantioselectivity. | Defines the chiral environment of the reaction. |

| Reactant Concentration | May influence selectivity in higher-order reactions. | Can affect the aggregation state of the catalyst or reactants. |

The final stereochemical composition of the product mixture is determined by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of formation of the stereoisomers. The stereoisomer formed via the lowest energy transition state (i.e., the fastest) will be the major product. Kinetically controlled reactions are typically irreversible and are often run at low temperatures to prevent equilibration.

Thermodynamic Control: Under thermodynamic control, the product ratio is determined by the relative stabilities of the stereoisomers. The most stable stereoisomer will be the major product at equilibrium. Thermodynamically controlled reactions are reversible, and higher temperatures are often used to ensure that equilibrium is reached.

In the synthesis of this compound, it is crucial to establish conditions that favor the formation of the desired stereoisomer. If the desired (S)-enantiomer is the kinetic product, the reaction should be run under conditions that prevent equilibration to the more stable thermodynamic product (if it is different). Conversely, if the (S)-enantiomer is the thermodynamic product, the reaction should be run under conditions that allow for equilibration.

The relationship between the rate constants (k) for the formation of the enantiomers and the Gibbs free energy of activation (ΔG‡) is given by the Eyring equation. The enantiomeric excess (e.e.) is related to the difference in the free energies of activation for the formation of the two enantiomers (ΔΔG‡). A larger ΔΔG‡ results in a higher e.e. under kinetic control.

Chemical Transformations and Derivatization of S Morpholine 2 Carbonitrile

Reactions Involving the Nitrile Functionality

The cyano group of (S)-Morpholine-2-carbonitrile is a key site for chemical manipulation, enabling its conversion into a variety of other functional groups. These transformations significantly expand the synthetic utility of this chiral scaffold.

Conversion to Carboxylic Acid Derivatives (e.g., (S)-Morpholine-2-carboxylic Acid)

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. ebsco.comwikipedia.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. chemistrysteps.comlumenlearning.com Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid. chemistrysteps.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting imine anion is then protonated by water, leading to the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. chemistrysteps.com Acidic workup then provides the final carboxylic acid product.

Enzymatic hydrolysis, employing nitrilases, offers a milder and often more selective alternative for converting nitriles to carboxylic acids, sometimes proceeding without the formation of an amide intermediate. researchgate.netorganic-chemistry.org

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Solvent | Temperature | Product |

| Acid | H₂SO₄ or HCl | Water/Alcohol | Reflux | Carboxylic Acid |

| Base | NaOH or KOH | Water/Alcohol | Reflux | Carboxylate Salt |

| Enzyme | Nitrilase | Aqueous Buffer | Room Temp. | Carboxylic Acid |

Other Transformations of the Cyano Group

Beyond hydrolysis, the cyano group of this compound can undergo various other synthetically useful transformations.

Reduction to Amines and Aldehydes:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org Alternatively, catalytic hydrogenation with hydrogen gas over metal catalysts such as palladium, platinum, or nickel can also effect this transformation. libretexts.org

Partial reduction to an aldehyde can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). libretexts.org The reaction is typically performed at low temperatures to prevent over-reduction to the amine. libretexts.org

Reaction with Organometallic Reagents:

Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form an imine intermediate after quenching. chemistrysteps.com Subsequent hydrolysis of this intermediate furnishes a ketone. chemistrysteps.com This reaction provides a powerful method for carbon-carbon bond formation at the 2-position of the morpholine (B109124) ring.

Table 2: Representative Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group |

| LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| H₂/Pd, Pt, or Ni | Primary Amine (-CH₂NH₂) |

| DIBAL-H, then H₂O | Aldehyde (-CHO) |

| R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) |

Functionalization of the Morpholine Ring System

The morpholine ring of this compound, particularly the secondary nitrogen atom, provides another key site for derivatization, enabling the synthesis of a wide array of more complex structures.

Alkylation Reactions of the Morpholine Nitrogen

The secondary amine of the morpholine ring is nucleophilic and can be readily alkylated. wikipedia.org This is a common strategy to introduce various substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

Direct N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. Common bases for this transformation include triethylamine (B128534) or potassium carbonate. For less reactive alkylating agents, stronger bases like sodium hydride may be employed. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride, is another effective method for N-alkylation. researchgate.net

To control selectivity and prevent over-alkylation, the morpholine nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. nih.gov The N-Boc derivative can then be alkylated under basic conditions, followed by deprotection to yield the mono-alkylated product. researchgate.netnih.gov

Formation of Fused Heterocyclic Architectures

The strategic placement of functional groups on the morpholine ring and at the 2-position allows for intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, a derivative of this compound with a suitable electrophilic center on an N-substituent could undergo cyclization through the nucleophilic addition of a transformed nitrile group (e.g., an amidine or a primary amine).

Furthermore, [3+2] cycloaddition reactions involving in situ generated ylides from N-substituted morpholinium salts can be a powerful tool for constructing fused pyrrole (B145914) ring systems. nih.gov While specific examples starting from this compound are not prevalent in the literature, this methodology offers a potential route to novel fused architectures. The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, or Diels-Alder reactions, which could be adapted for derivatives of this compound. airo.co.in

Reduction and Hydrogenation of Ring Substituents

Substituents introduced onto the morpholine ring can be further modified through reduction or hydrogenation reactions. For example, if an unsaturated group is present on the nitrogen or carbon atoms of the morpholine ring, it can be reduced to the corresponding saturated analogue via catalytic hydrogenation. rsc.org This can be particularly useful for removing protecting groups or for creating specific stereochemistry in the substituents.

Aryl groups attached to the morpholine ring can also be hydrogenated under more forcing conditions, typically at high pressure and with catalysts like rhodium on carbon, to yield cyclohexyl derivatives. libretexts.org Furthermore, functional groups such as ketones or nitro groups on substituents can be reduced to alcohols or amines, respectively, using standard reducing agents, thereby providing further points for diversification. libretexts.orgmsu.edu

Role of S Morpholine 2 Carbonitrile in Advanced Organic Synthesis

Chiral Building Block for Complex Molecule Construction

The morpholine (B109124) ring is a privileged structural motif found in numerous natural products and FDA-approved therapeutic agents. nih.gove3s-conferences.org Its presence in a molecule can enhance physicochemical properties such as solubility and metabolic stability, making it a desirable feature in drug design. nih.gov (S)-Morpholine-2-carbonitrile provides a stereochemically defined entry point to this important class of heterocycles, serving as a foundational building block for more elaborate structures. nih.gove3s-conferences.org

The strategic value of the C-2 substituted morpholine scaffold is evident in its incorporation into a range of bioactive compounds. Although synthetic routes may vary, the resulting structures underscore the importance of this chiral framework. For instance, derivatives of 2-substituted morpholines are core components of drugs developed as dual serotonin (B10506) and noradrenaline reuptake inhibitors (SNRIs). nih.gov The precise stereochemistry of the morpholine ring is often critical for potent and selective biological activity.

Detailed research has focused on systematically expanding the diversity of C-substituted morpholines, starting from simple chiral precursors like amino acids and amino alcohols, to generate libraries of complex scaffolds for medicinal chemistry applications. nih.gov This highlights the demand for chiral building blocks like this compound, which can be elaborated into a variety of derivatives for the construction of novel and potent pharmaceutical agents. researchgate.nete3s-conferences.org

| Compound Class | Therapeutic Area | Significance of Morpholine Ring |

| Reboxetine Analogues | Antidepressant (NRI) | The (S,S)-2-substituted morpholine is essential for potent noradrenaline reuptake inhibition. nih.gov |

| Aprepitant | Antiemetic | A polysubstituted morpholine ring forms the core of this neurokinin-1 (NK1) receptor antagonist. academie-sciences.fr |

| Phendimetrazine | Appetite Suppressant | A chiral morpholine derivative where the ring structure is key to its pharmacological effect. |

Precursor for Diverse Stereoselective Synthetic Intermediates

The synthetic utility of this compound is greatly enhanced by the reactivity of the nitrile functional group. The carbonitrile can be readily transformed into other valuable functionalities, such as carboxylic acids, primary amines, and amides, without compromising the stereochemical integrity of the C-2 center. These transformations yield a variety of versatile chiral intermediates for multi-step syntheses. nih.govresearchgate.net

Hydrolysis of the nitrile furnishes (S)-Morpholine-2-carboxylic acid, a chiral non-natural amino acid. nih.gov This intermediate can be used in peptide synthesis to introduce a constrained, heterocyclic element into peptide backbones, influencing their conformation and biological activity. academie-sciences.fr Reduction of the nitrile group leads to (S)-morpholin-2-ylmethanamine, a chiral primary amine that is a valuable precursor for further derivatization.

Furthermore, the carboxylic acid derivative can be converted to the corresponding alcohol, (S)-2-Hydroxymethylmorpholine. This chiral amino alcohol is a key building block in the synthesis of various pharmaceutical agents and has been the subject of concise, scalable synthetic routes. researchgate.netfigshare.com The ability to generate these diverse and enantiomerically pure intermediates makes this compound a powerful starting point for stereoselective synthesis. banglajol.info

| Starting Functional Group | Reaction | Resulting Intermediate | Potential Application |

| -CN (Nitrile) | Hydrolysis | (S)-Morpholine-2-carboxylic acid | Organocatalysis, peptide synthesis academie-sciences.frnih.gov |

| -CN (Nitrile) | Reduction (e.g., with LiAlH₄) | (S)-Morpholin-2-ylmethanamine | Ligand synthesis, derivatization |

| -COOH (Carboxylic acid) | Esterification, then Reduction | (S)-2-Hydroxymethylmorpholine | Synthesis of bioactive molecules researchgate.net |

| -COOH (Carboxylic acid) | Amide Coupling | (S)-Morpholine-2-carboxamides | Chiral ligands, medicinal chemistry |

Application in the Development of Chiral Catalysts and Ligands

The rigid, chiral scaffold of this compound makes it an excellent platform for the design of new chiral ligands and organocatalysts for asymmetric synthesis.

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center to control the stereochemical outcome of a transformation. nih.govmdpi.comresearchgate.net Derivatives of this compound are well-suited for this purpose. The morpholine nitrogen and oxygen atoms, combined with a third coordination site derived from the C-2 substituent (e.g., an amide or a phosphine), can form stable chelating complexes with metals such as rhodium, palladium, and ruthenium. nih.gov

These constructs fall into the class of modular P,N- or N,N-ligands, which have proven highly effective in a wide array of catalytic reactions. nih.gov Mechanistic studies in catalytic asymmetric synthesis have demonstrated that the morpholine oxygen can play a crucial role in achieving high levels of stereocontrol. For example, in the ruthenium-catalyzed asymmetric transfer hydrogenation of cyclic imines, hydrogen-bonding interactions between the substrate and the ligand are critical for high enantioselectivity. acs.orgorganic-chemistry.org The defined stereochemistry and conformational rigidity of the (S)-morpholine backbone are key to creating a well-defined and effective chiral pocket around the metal center.

In the field of organocatalysis, small chiral organic molecules are used to catalyze asymmetric reactions, often mimicking the function of enzymes. sciencevision.org (S)-Proline, a chiral secondary amino acid, is a foundational organocatalyst that operates through enamine or iminium ion intermediates. nih.govwikipedia.org (S)-Morpholine-2-carboxylic acid, the hydrolysis product of this compound, is a structural analog of proline and has been investigated as an organocatalyst. frontiersin.orgresearchgate.net

While morpholine-based catalysts have been studied, research indicates that the pyrrolidine (B122466) ring of proline is often more efficient for enamine catalysis. frontiersin.orgnih.gov The lower reactivity of morpholine-enamines is attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization of the nitrogen atom, which reduces the nucleophilicity of the corresponding enamine. frontiersin.orgnih.gov

Despite these challenges, recent studies have shown that carefully designed morpholine-based organocatalysts can be highly effective. By introducing sterically demanding groups elsewhere on the morpholine ring, researchers have developed efficient catalysts for the 1,4-addition (Michael addition) of aldehydes to nitroolefins. frontiersin.orgnih.gov These catalysts can provide products with excellent yields and high levels of diastereo- and enantioselectivity, demonstrating that the perceived limitations of the morpholine scaffold can be overcome through rational design. frontiersin.org

| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

| (2S,5S)-5-benzyl-morpholine-2-carboxylic acid | 10 | Dichloromethane | 99 | >99:1 | 93 |

| (2S,5S)-5-isobutyl-morpholine-2-carboxylic acid | 10 | Dichloromethane | 99 | >99:1 | 90 |

| (2S,5R)-5-isopropyl-morpholine-2-carboxylic acid | 10 | Dichloromethane | 99 | 91:9 | 84 |

| (S)-Proline | 10 | Dichloromethane | 99 | 93:7 | 95 |

Data adapted from research on β-morpholine amino acid organocatalysts. frontiersin.orgnih.gov

Computational and Theoretical Studies of S Morpholine 2 Carbonitrile

Molecular Modeling of Reactivity and Stereoselectivity

Molecular modeling serves as a powerful tool to predict the reactivity and stereoselectivity of organic molecules. For (S)-Morpholine-2-carbonitrile, modeling would be crucial in understanding its behavior in various chemical transformations. Computational approaches can elucidate the factors governing the approach of reagents and the relative stability of diastereomeric transition states, which are fundamental to predicting the stereochemical outcome of a reaction.

For instance, in reactions involving nucleophilic attack at the nitrile group or electrophilic addition to the morpholine (B109124) nitrogen, molecular models can map out the steric hindrance around the reactive centers. The chiral center at the C2 position, bearing the nitrile group, significantly influences the facial selectivity of reactions involving the morpholine ring. Molecular mechanics and semi-empirical methods can be employed to rapidly screen different reaction pathways and identify the most energetically favorable routes. These models would likely show a preference for reagents to approach from the face opposite to the nitrile group, depending on its conformational orientation (axial or equatorial).

Furthermore, modeling can predict the stereochemical course of reactions such as asymmetric hydrogenations to form chiral amines from the corresponding dehydromorpholines. semanticscholar.orgnih.gov While not specific to the carbonitrile, these studies on other 2-substituted morpholines demonstrate that excellent enantioselectivities can be achieved, and modeling helps in understanding the interactions between the substrate, the chiral catalyst, and the hydrogen source that lead to the observed stereoselectivity. semanticscholar.orgnih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) offers a higher level of theory to investigate the electronic structure and energetics of molecules, providing detailed insights into reaction mechanisms. DFT calculations are instrumental in locating and characterizing transition state structures, which are the highest energy points along a reaction coordinate and are crucial for determining the rate and feasibility of a chemical transformation. ucsb.edu

Global and local reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, indicating its nucleophilic character. Conversely, the LUMO would likely be associated with the π* orbital of the nitrile group, making it the primary site for nucleophilic attack.

The table below illustrates the kind of data that a DFT study (e.g., at the B3LYP/6-31G* level of theory) on a hypothetical reaction, such as the addition of a methyl Grignard reagent to the nitrile group, would generate.

| Species | Description | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants | This compound + CH₃MgBr | 0.0 | N/A |

| Transition State (TS1) | C-C bond formation | +15.2 | -350 (C-C stretch) |

| Intermediate | Magnesium iminate complex | -25.8 | N/A |

| Products (after hydrolysis) | 2-acetylmorpholine + Mg(OH)Br | -45.3 | N/A |

Note: The data in this table is illustrative and not based on published results for this compound.

Conformational Analysis and Stereoelectronic Effects within the this compound Framework

The morpholine ring typically adopts a chair conformation, similar to cyclohexane. nih.govresearchgate.net For a 2-substituted morpholine like this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a combination of steric and stereoelectronic effects.

Conformational Analysis:

The two primary chair conformers of this compound are the one with the cyano group in the axial position and the one with the cyano group in the equatorial position. In general, bulky substituents prefer the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions. utdallas.edu Therefore, it is expected that the equatorial conformer of this compound would be the more stable one. Computational methods, from molecular mechanics to high-level DFT, can be used to calculate the energy difference between these conformers.

Studies on the parent morpholine molecule have shown that the equatorial conformer (with the N-H bond equatorial) is slightly more stable than the axial conformer. nih.govresearchgate.net The introduction of the cyano group at the C2 position would introduce new steric and electronic factors that would further influence this equilibrium.

| Conformer | Relative Energy (kcal/mol) | Calculated Dipole Moment (D) | Population at 298 K (%) |

|---|---|---|---|

| Equatorial-CN | 0.00 | 3.5 | ~90 |

| Axial-CN | +1.5 | 4.2 | ~10 |

Note: The data in this table is illustrative and not based on published results for this compound.

Stereoelectronic Effects:

Stereoelectronic effects are orbital interactions that depend on the spatial arrangement of atoms. imperial.ac.ukbaranlab.org In this compound, a key stereoelectronic interaction to consider is the anomeric effect. The anomeric effect is the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation, despite the steric cost. This is due to a stabilizing interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ*) of the substituent's bond to the ring.

In the case of this compound, the ring contains both an oxygen and a nitrogen atom. The axial conformer could be stabilized by a hyperconjugative interaction between a lone pair on the ring oxygen (n_O) and the antibonding orbital of the C-C bond of the nitrile group (σ_C-CN), or a lone pair on the nitrogen (n_N) and the antibonding orbital of the C-O bond (σ_C-O). The strength of these interactions would depend on the specific geometry and orbital energies. DFT calculations would be essential to quantify these stereoelectronic effects and determine their influence on the conformational equilibrium, potentially counteracting the steric preference for the equatorial conformer to some extent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Morpholine-2-carbonitrile, and how can enantiomeric purity be optimized?

- Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective synthesis can be achieved using chiral auxiliaries or enzymes. Enantiomeric purity is validated via chiral HPLC or polarimetry .

- Key Parameters : Reaction temperature (-20°C to 25°C), solvent choice (e.g., THF or dichloromethane), and catalyst loading (5–10 mol%) significantly impact yield and stereochemical outcomes.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the morpholine ring and nitrile group (δ ~110–120 ppm for CN) .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (123.11 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Avoid inhalation/contact; nitriles can release toxic HCN under acidic conditions .

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does the nitrile group in this compound influence its reactivity in nucleophilic addition or cyclization reactions?

- Mechanistic Insights : The nitrile acts as a precursor for amines, amides, or heterocycles (e.g., tetrazoles). DFT calculations predict electrophilicity at the CN carbon, facilitating reactions with Grignard reagents or azides .

- Case Study : Under basic conditions, the nitrile undergoes hydrolysis to morpholine-2-carboxamide, confirmed by H NMR .

Q. What computational strategies predict the pharmacokinetic properties or toxicity of this compound?

- Methods :

- ADMET Prediction : Tools like SwissADME assess bioavailability (logP ~0.5) and blood-brain barrier permeability .

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.